DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE
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Overview
Description
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is a complex organic compound that features a pyrazole ring, an isophthalate moiety, and an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Acrylamide Linkage Formation: The acrylamide linkage is formed by reacting the pyrazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Isophthalate Esterification: The final step involves the esterification of isophthalic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-{[3-(1H-pyrazol-4-yl)acryloyl]amino}isophthalate: Lacks the methyl group on the pyrazole ring.
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}terephthalate: Contains a terephthalate moiety instead of an isophthalate moiety.
Uniqueness
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials.
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
dimethyl 5-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17N3O5/c1-20-10-11(9-18-20)4-5-15(21)19-14-7-12(16(22)24-2)6-13(8-14)17(23)25-3/h4-10H,1-3H3,(H,19,21)/b5-4+ |
InChI Key |
ODIDZDKKFGYUED-SNAWJCMRSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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